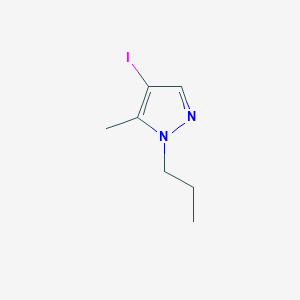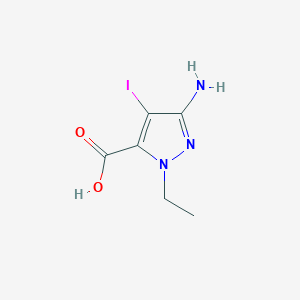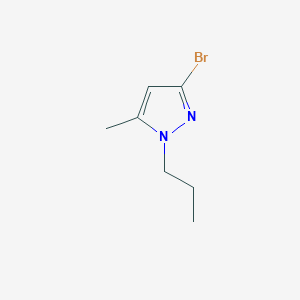![molecular formula C8H17IO4 B3047257 Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- CAS No. 136399-06-9](/img/structure/B3047257.png)
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-
Descripción general
Descripción
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- is an organic compound with the molecular formula C6H13IO3. This compound is characterized by the presence of an iodine atom attached to a chain of ethoxy groups. It is a colorless liquid that has garnered attention in various fields of research and industry due to its unique chemical properties .
Mecanismo De Acción
Target of Action
I-PEG4-OH, also known as 2-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]ethanol or Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-, is primarily used in the field of bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins, peptides, and other macromolecules containing primary amine groups . The compound’s role is to facilitate the attachment of these targets to other molecules, such as cytotoxic drugs, enhancing their specificity and reducing systemic exposure .
Mode of Action
The mode of action of I-PEG4-OH involves its interaction with its primary targets through covalent bonding . The compound contains a hydrophilic polyethylene glycol (PEG) spacer, which imparts water solubility to the biotinylated molecule . This interaction results in the formation of a stable complex that can be directed towards specific antigens expressed on the surface of target cells .
Biochemical Pathways
The biochemical pathways affected by I-PEG4-OH are primarily related to the delivery of therapeutic agents to specific targets . By facilitating the attachment of cytotoxic drugs to antibodies, the compound enables the targeted delivery of these drugs to cancer cells, thereby enhancing the efficacy of the treatment and reducing systemic toxicity . The exact pathways involved may vary depending on the specific drug and target involved.
Pharmacokinetics
The pharmacokinetics of I-PEG4-OH are largely determined by the properties of the compound and the nature of the conjugate formed . The compound’s hydrophilic PEG spacer enhances the solubility and stability of the conjugate, potentially improving its bioavailability . .
Result of Action
The result of I-PEG4-OH’s action is the formation of a stable complex between a target molecule (such as an antibody) and another molecule (such as a cytotoxic drug) . This complex can then be directed towards specific antigens on the surface of target cells, enabling the targeted delivery of the drug . This can enhance the efficacy of the treatment and reduce systemic toxicity .
Action Environment
The action of I-PEG4-OH can be influenced by various environmental factors. For instance, the presence of certain ions or other substances in the reaction medium can affect the efficiency of the conjugation process . Additionally, the compound’s action can be influenced by the pH and temperature of the environment
Análisis Bioquímico
Biochemical Properties
I-PEG4-OH, like other PEGs, is non-toxic and non-immunogenic, meaning it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is hydrophilic, which means its attachment to proteins and other biomolecules decreases aggregation and increases solubility .
Cellular Effects
The cellular effects of I-PEG4-OH are largely related to its PEGylation properties. PEGylation refers to the process of covalently attaching or modifying surfaces, proteins, and other molecules with PEG-containing derivatives . This process can influence cell function by altering protein solubility, reducing aggregation, and increasing stability .
Molecular Mechanism
The molecular mechanism of I-PEG4-OH involves its interaction with proteins and other biomolecules. The PEGylation process involves the formation of covalent bonds between the PEG moiety and the target molecule, which can lead to changes in the target’s properties . This can include changes in solubility, stability, and immunogenicity .
Temporal Effects in Laboratory Settings
The temporal effects of I-PEG4-OH in laboratory settings are largely related to its stability and degradation. As a PEG compound, I-PEG4-OH is generally stable under a variety of conditions
Dosage Effects in Animal Models
The effects of I-PEG4-OH at different dosages in animal models have not been extensively studied. Given its PEG nature, it is likely that the effects of I-PEG4-OH would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
As a PEG compound, it is likely that I-PEG4-OH interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of I-PEG4-OH within cells and tissues are likely influenced by its PEG nature. PEG compounds are known to interact with various transporters and binding proteins, which could affect the localization or accumulation of I-PEG4-OH .
Subcellular Localization
The subcellular localization of I-PEG4-OH is not well defined. Given its PEG nature, it is likely that I-PEG4-OH is distributed throughout the cell, potentially being directed to specific compartments or organelles based on specific targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- typically involves the reaction of ethylene glycol with iodine and ethylene oxide. The process begins with the iodination of ethylene glycol to form 2-iodoethanol. This intermediate is then reacted with ethylene oxide under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various ethers, while oxidation reactions can produce aldehydes or acids .
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Contains an amino group instead of iodine, leading to different reactivity and applications.
2-(2-(2-Mercaptoethoxy)ethoxy)ethanol: Features a thiol group, which imparts distinct chemical properties and uses.
Uniqueness
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- is unique due to the presence of the iodine atom, which enhances its reactivity and makes it suitable for specific applications in synthesis and research .
Propiedades
IUPAC Name |
2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17IO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMKIHNLZSLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564004 | |
| Record name | 2-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136399-06-9 | |
| Record name | 2-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136399-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)





![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)
